molecular formula C6H7BrOS B1373076 (1R)-1-(5-bromothiophen-2-yl)ethan-1-ol CAS No. 224622-12-2

(1R)-1-(5-bromothiophen-2-yl)ethan-1-ol

Cat. No.: B1373076
CAS No.: 224622-12-2
M. Wt: 207.09 g/mol
InChI Key: OTGIFRWTOPRWPY-SCSAIBSYSA-N
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Description

(1R)-1-(5-bromothiophen-2-yl)ethan-1-ol, also known as (1R)-5-bromothiophen-2-ylmethanol, is an organobromine compound with a molecular formula of C5H7BrOS. It is a colorless liquid with a boiling point of 191 °C and a melting point of -58 °C. It is a thiophene derivative, which is a heterocyclic compound consisting of four carbon atoms and one sulfur atom. This compound is the product of the reaction between 5-bromothiophene and methanol. It has been widely studied due to its potential applications in various areas, including organic synthesis, medicinal chemistry, and materials science.

Scientific Research Applications

Synthesis and Physicochemical Analysis

(1R)-1-(5-bromothiophen-2-yl)ethan-1-ol is a compound that can be derived from 5-bromothiophene-2-carbaldehyde. In a study, a pentadentate Schiff base ligand was synthesized using this compound. This ligand, along with its copper complexes, underwent extensive physical and theoretical analyses, revealing properties like solvatochromism and redox reactions. Such analyses have implications in developing new metal-based chemotherapies, particularly in the binding of these complexes with DNA (Warad et al., 2020).

Catalytic Applications

Another study involved the synthesis of trifunctional ligands, including (1R)-1-(diphenylphosphino)-2-((1R,2S,5R)-menthoxy)-1-(2-pyridyl)ethane, derived from similar bromothiophene compounds. These ligands were used in Ruthenium(II) complexes, showing potential in catalytic asymmetric transfer hydrogenation of acetophenone (Yang et al., 1997).

Antibacterial Studies

In another context, the compound N'-((5-bromothiophen-2-yl)methylene)nicotinohydrazide Schiff base, related to this compound, was synthesized and showed promising antibacterial results against human pathogenic bacteria (Hussam et al., 2016).

Properties

IUPAC Name

(1R)-1-(5-bromothiophen-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrOS/c1-4(8)5-2-3-6(7)9-5/h2-4,8H,1H3/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGIFRWTOPRWPY-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(S1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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